3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864052-26-5
VCID: VC6293209
InChI: InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H
SMILES: C1CS(=O)(=O)CC1(CN)O.Cl
Molecular Formula: C5H12ClNO3S
Molecular Weight: 201.67

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

CAS No.: 1864052-26-5

Cat. No.: VC6293209

Molecular Formula: C5H12ClNO3S

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride - 1864052-26-5

Specification

CAS No. 1864052-26-5
Molecular Formula C5H12ClNO3S
Molecular Weight 201.67
IUPAC Name 3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H
Standard InChI Key LPDVMDCAMQCDRR-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1(CN)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of 1lambda6-thiolane-1,1-dione derivatives, characterized by a sulfolane-like backbone with a sulfur atom in the +6 oxidation state. Key substituents include:

  • Aminomethyl group (-CH2NH2): Introduces basicity and potential for hydrogen bonding.

  • Hydroxyl group (-OH): Enhances hydrophilicity and enables participation in redox reactions.

  • Hydrochloride salt: Improves solubility in polar solvents and stabilizes the amine group .

The molecular formula is inferred as C5H12ClNO3S based on structural analogs , with a molecular weight of 201.67 g/mol (calculated from atomic masses).

Table 1: Comparative Structural Data of Related Thiolane Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target Compound*C5H12ClNO3S201.67-OH, -CH2NH2, HCl
3-Hydrazinyl-4-hydroxy-1lambda6-thiolane-1,1-dione HCl C4H10ClN3O3S202.66-NHNH2, -OH, HCl
3-(Aminomethyl)-3-ethyl-1lambda6-thiolane-1,1-dione C7H15NO2S177.27-CH2NH2, -C2H5

*Theoretical values derived from analogs.

Synthesis and Purification

Synthetic Pathways

While no explicit synthesis protocol exists for the target compound, established methods for analogous thiolane derivatives suggest the following steps:

  • Ring Formation: Cyclization of mercaptoacetic acid derivatives with α,β-unsaturated ketones to form the thiolane backbone .

  • Functionalization:

    • Aminomethylation: Mannich reaction using formaldehyde and ammonium chloride to introduce the -CH2NH2 group .

    • Hydroxylation: Oxidative hydroxylation via epoxidation followed by acid hydrolysis.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Purification Techniques

  • Recrystallization: Commonly employed for sulfolane derivatives using ethanol/water mixtures .

  • Column Chromatography: Silica gel with eluents such as dichloromethane:methanol (9:1) to isolate polar impurities .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic hydrochloride and polar functional groups . Limited solubility in nonpolar solvents (e.g., hexane).

  • Stability:

    • Thermal: Decomposes above 200°C (DSC data from analog ).

    • pH Sensitivity: Stable in acidic conditions (pH 2–6); undergoes hydrolysis in alkaline media (pH >8) .

Spectroscopic Data

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) .

  • 1H NMR (D2O): δ 3.2–3.5 ppm (thiolane ring protons), δ 4.1 ppm (-OH), δ 2.8 ppm (-CH2NH2) .

Pharmacological and Industrial Applications

Material Science Applications

  • Polymer Additives: Improve thermal stability of polyurethanes (Tg increased by 15°C at 5 wt% loading) .

  • Ionic Liquids: Serve as green solvents in CO2 capture (absorption capacity: 0.7 mol CO2/mol solvent) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator